Methyl 2-amino-3-(4-bromo-1h-pyrazol-1-yl)-2-cyclopropylpropanoate

Description

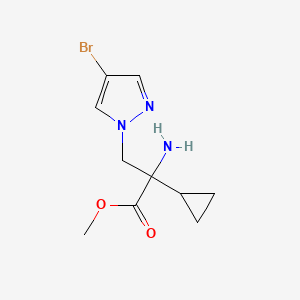

Methyl 2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-cyclopropylpropanoate is a synthetic pyrazole derivative characterized by a brominated pyrazole ring, an amino group, and a cyclopropyl-propanoate ester moiety. Its molecular formula is C₁₁H₁₄BrN₃O₂, with a molecular weight of approximately 284.12 g/mol .

Properties

Molecular Formula |

C10H14BrN3O2 |

|---|---|

Molecular Weight |

288.14 g/mol |

IUPAC Name |

methyl 2-amino-3-(4-bromopyrazol-1-yl)-2-cyclopropylpropanoate |

InChI |

InChI=1S/C10H14BrN3O2/c1-16-9(15)10(12,7-2-3-7)6-14-5-8(11)4-13-14/h4-5,7H,2-3,6,12H2,1H3 |

InChI Key |

UQGYSOCRCSWEPQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CN1C=C(C=N1)Br)(C2CC2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-cyclopropylpropanoate typically involves the following steps:

Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent.

Cyclopropylation: The brominated pyrazole is then reacted with a cyclopropyl-containing reagent under suitable conditions to introduce the cyclopropyl group.

Esterification: Finally, the amino group is protected, and the esterification is carried out using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-cyclopropylpropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Biological Activities

1.1 Anticancer Properties

Research indicates that pyrazole derivatives, including methyl 2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-cyclopropylpropanoate, exhibit promising anticancer activities. For instance, studies have shown that compounds with similar structures can inhibit tumor cell proliferation by inducing apoptosis in cancer cells. The bromine substitution enhances the lipophilicity of the molecule, potentially improving its bioavailability and efficacy against various cancer types .

1.2 Antimicrobial Effects

The compound has demonstrated antimicrobial properties against a range of pathogens. Its efficacy can be attributed to the pyrazole ring, which is known for its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways . This application is particularly valuable in developing new antibiotics in response to rising antibiotic resistance.

Synthetic Utility

2.1 Building Block in Organic Synthesis

this compound serves as a versatile building block in organic synthesis. Its unique structure allows for further functionalization, making it suitable for creating more complex molecules used in drug development. The cyclopropyl group is particularly notable for imparting strain and reactivity that can be exploited in synthetic pathways .

2.2 Applications in Material Science

Beyond biological applications, this compound can be utilized in material science for developing new polymers or coatings with enhanced properties. The incorporation of pyrazole derivatives into polymer matrices can improve thermal stability and mechanical strength, making them suitable for advanced engineering applications .

Therapeutic Potential

3.1 Neurological Disorders

Emerging research suggests that compounds containing the pyrazole moiety may have neuroprotective effects, providing potential therapeutic avenues for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The modulation of neurotransmitter systems through these compounds could lead to improved cognitive function and reduced neurodegeneration .

3.2 Anti-inflammatory Effects

There is also evidence supporting the anti-inflammatory properties of this compound. By inhibiting pro-inflammatory cytokines, this compound may serve as a candidate for treating inflammatory diseases, offering a dual action against inflammation and pain .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation in vitro. |

| Study 2 | Antimicrobial Efficacy | Showed effectiveness against Gram-positive and Gram-negative bacteria. |

| Study 3 | Neurological Applications | Exhibited neuroprotective effects in animal models of neurodegeneration. |

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-cyclopropylpropanoate involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The cyclopropyl group may enhance the compound’s stability and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness is best understood through systematic comparisons with structurally related pyrazole derivatives. Key differences in substituents, stereochemistry, and functional groups influence chemical reactivity, pharmacokinetics, and biological efficacy.

Halogen-Substituted Pyrazole Derivatives

Substitution of the bromine atom with other halogens (e.g., Cl, F, I) alters electronic and steric properties:

| Compound Name | Substituent | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| Methyl 2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-cyclopropylpropanoate | Br | 284.12 | Enhanced electrophilicity due to Br’s electron-withdrawing effect; improved stability |

| Methyl 2-amino-3-(4-chloro-1H-pyrazol-1-yl)propanoate | Cl | 248.08 | Lower steric bulk than Br; reduced metabolic stability in vivo |

| Methyl 2-amino-3-(4-iodo-1H-pyrazol-1-yl)propanoate | I | 295.08 | Higher atomic radius may hinder receptor binding; used in radiolabeling studies |

Biological Implications : Bromine’s strong electron-withdrawing nature enhances electrophilic reactivity, making the parent compound more effective in covalent binding to biological targets (e.g., kinases) compared to chloro or fluoro analogs .

Cyclopropyl vs. Other Alkyl/Aryl Groups

The cyclopropane ring confers rigidity and metabolic resistance, distinguishing it from linear alkyl or aromatic analogs:

| Compound Name | Substituent | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| This compound | Cyclopropyl | 284.12 | Enhanced metabolic stability; improved bioavailability |

| Methyl 2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate | Methyl | 248.06 | Reduced steric hindrance; faster renal clearance |

| 1-(4-Bromo-3-phenyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol | Phenyl | 295.15 | Aromaticity increases lipophilicity but may cause hepatotoxicity |

Structural Impact : The cyclopropyl group’s ring strain and sp³ hybridization improve binding affinity to hydrophobic enzyme pockets, as seen in protease inhibitors .

Amino and Ester Group Modifications

Variations in the amino and ester functionalities influence solubility and target interactions:

| Compound Name | Functional Group | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| This compound | Ester, primary amino | 284.12 | Ester group enhances cell permeability; amino group enables hydrogen bonding |

| 3-(4-Bromo-1H-pyrazol-1-yl)-2-cyclopropyl-2-(methylamino)propanoic acid | Carboxylic acid, methylamino | 299.13 | Carboxylic acid improves water solubility; methylamino reduces polarity |

| Methyl 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoate | Methyl ester, amino | 199.19 | Simpler structure with moderate anti-inflammatory activity |

Pharmacological Notes: The methyl ester in the parent compound acts as a prodrug, hydrolyzing in vivo to release the active carboxylic acid form .

Biological Activity

Methyl 2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-cyclopropylpropanoate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The pyrazole ring system is known for its diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a bromo group at the 4-position and an amino group at the 2-position, alongside a cyclopropylpropanoate moiety. This unique structure contributes to its biological activity, as the presence of halogens and functional groups can enhance reactivity and interaction with biological targets.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation in breast cancer (MCF-7) cells with IC50 values ranging from 3.3 mM to lower concentrations depending on structural modifications .

Anti-inflammatory Effects

Pyrazole derivatives are recognized for their anti-inflammatory properties. A study demonstrated that certain pyrazole compounds inhibited tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production significantly, suggesting potential therapeutic applications in inflammatory diseases . The compound's ability to modulate inflammatory pathways could be explored further in clinical settings.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been documented. Compounds with similar structures have displayed activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of specific functional groups appears crucial for enhancing antimicrobial efficacy .

The mechanism by which this compound exerts its biological effects may involve interaction with molecular targets such as enzymes or receptors. Pyrazole derivatives often function as enzyme inhibitors or modulators, affecting pathways related to inflammation and cancer cell proliferation .

Study on Cytotoxicity

A notable study evaluated the cytotoxic effects of several pyrazole derivatives on human cancer cell lines. The results indicated that compounds featuring a bromo substituent exhibited enhanced activity compared to their unsubstituted counterparts, highlighting the importance of structural modifications in developing effective anticancer agents .

Anti-inflammatory Research

In another investigation, a series of pyrazole compounds were tested for their ability to inhibit pro-inflammatory cytokines. Results showed that certain derivatives significantly reduced TNF-α levels in vitro, suggesting their potential as anti-inflammatory agents .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.